4-Amino-N-cyclopropylbenzamide is an organic compound with the molecular formula and a CAS number of 38681-77-5. It is a derivative of benzamide, characterized by an amino group at the para position and a cyclopropyl group attached to the nitrogen atom of the amide. This compound has garnered interest in various fields, including medicinal chemistry and organic synthesis, due to its potential biological activities and utility as a synthetic intermediate.
The compound can be synthesized from readily available precursors, such as 4-nitrobenzoyl chloride or 4-amino-3,5-dichlorobenzoic acid, combined with cyclopropylamine under controlled reaction conditions. It is commercially available through various chemical suppliers, including Sigma-Aldrich and BenchChem .
4-Amino-N-cyclopropylbenzamide is classified as an aromatic amide due to its structural characteristics. It falls under the category of organic compounds that are significant in medicinal chemistry, particularly for their potential therapeutic applications.
The synthesis of 4-amino-N-cyclopropylbenzamide typically involves several steps:
The general reaction scheme can be outlined as follows:
This method allows for efficient formation of the desired compound while maintaining high purity and yield .
The molecular structure of 4-amino-N-cyclopropylbenzamide consists of a benzene ring substituted with an amino group and a cyclopropyl group attached to the nitrogen atom of the amide functional group.
4-Amino-N-cyclopropylbenzamide can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 4-amino-N-cyclopropylbenzamide involves its interaction with specific biological targets. It may inhibit certain enzymes associated with cell proliferation, which suggests potential anticancer properties. The binding affinity and specific interactions at the molecular level are critical for its biological activity .
Relevant analyses such as NMR spectroscopy confirm the structural integrity and purity of synthesized compounds .
4-Amino-N-cyclopropylbenzamide has several scientific applications:
This compound's unique structure provides distinct steric and electronic properties that enhance its utility in various research fields .
The synthesis of 4-amino-N-cyclopropylbenzamide relies critically on Schotten-Baumann acylation, a biphasic reaction system that enables efficient amide bond formation between acid chlorides and amines. This method employs aqueous sodium hydroxide or pyridine as a base to neutralize HCl generated in situ, driving the reaction equilibrium toward amide formation [2] . In practice, 4-nitrobenzoyl chloride is first coupled with cyclopropylamine under Schotten-Baumann conditions (water/organic solvent mixture), yielding N-cyclopropyl-4-nitrobenzamide. Subsequent catalytic hydrogenation using Pd/C or alternative reduction with iron powder in acidic media then reduces the nitro group to the final amino functionality [1] [3].
Process intensification is achieved through phase-transfer catalysts like cetyltrimethylammonium chloride (CTAC), which accelerates interfacial reactions by up to 40%. Solvent optimization studies identify toluene as ideal for balancing reagent solubility and hydrolysis suppression, achieving yields >85% at 0–5°C [1]. Post-reaction processing involves vacuum distillation of solvents, precipitation in ice-water, and recrystallization from ethanol to obtain pharmaceutical-grade purity (>98%).
Table 1: Optimization of Schotten-Baumann Synthesis Parameters
Variable | Standard Condition | Optimized Condition | Yield Impact |
---|---|---|---|
Solvent | Dichloromethane | Toluene | +22% |
Catalyst | None | CTAC (0.5 mol%) | +40% |
Temperature (°C) | 25 | 0–5 | +15% |
Base | Aqueous NaOH | Pyridine | +12% |
Structural optimization of 4-amino-N-cyclopropylbenzamide focuses on rigidification tactics to enhance target binding affinity and metabolic stability. Incorporating cyclopropyl constraints directly into the benzamide core restricts rotation around the C–N bond, enforcing planar conformations that improve interactions with hydrophobic enzyme pockets. This approach elevates antiviral potency 3-fold against Ebola virus glycoprotein (GP) compared to flexible analogs [3].
Further, indoline-fused derivatives (e.g., compound 41–50 in [3]) lock the aniline moiety into fixed dihedral angles, reducing entropic penalties upon binding. These constrained variants demonstrate EC₅₀ values of <0.5 μM against Marburg virus—a 10× improvement over the parent scaffold. Computational docking confirms rigidification enhances van der Waals contacts with GP residues Phe88 and Trp86, while the cyclopropyl group occupies a sterically defined subpocket [3] [6].
Substitution patterns profoundly influence bioactivity:
Regioselective bromination at C3 of the benzamide core enables Suzuki cross-coupling for introducing aryl/heteroaryl groups. Electron-donating substituents (e.g., –OCH₃) at C2 enhance metabolic stability by shielding the amine from CYP450 oxidation, while C5 nitro groups improve membrane permeability but increase cytotoxicity [3] [6].
Table 2: Impact of Benzamide Substitution on Antiviral Activity
Substituent Position | Example Compound | Relative Potency (vs EBOV GP) | Key Effect |
---|---|---|---|
Para-amino | 4-Amino-N-cyclopropylbenzamide | 1.0× | Optimal H-bonding |
Meta-amino | 3-Amino analog | 0.1× | Distorted binding pose |
Ortho-methyl | 2-Me-4-amino derivative | 0.3× | Steric hindrance |
5-Nitro | 4-Amino-5-nitro analog | 1.8× (but ↑cytotoxicity) | Enhanced permeability |
Combinatorial libraries of 4-amino-N-cyclopropylbenzamide analogs leverage Wang resin-supported synthesis for accelerated diversification. The resin is functionalized with N-Fmoc-protected 4-nitrobenzoyl chloride, followed by nucleophilic displacement with cyclopropylamine. Reduction of the nitro group using SnCl₂/HCl liberates the amine for on-resin modifications [3].
Key diversification strategies include:
Automated cleavage with TFA/DCM releases products in >90% purity, enabling rapid screening. This approach has generated 500+ derivatives, with 5-carboethoxy indoline benzamides (e.g., compound 55) emerging as lead candidates due to nanomolar Ebola GP inhibition [3].
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2